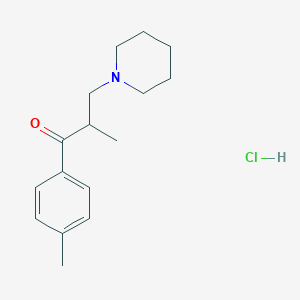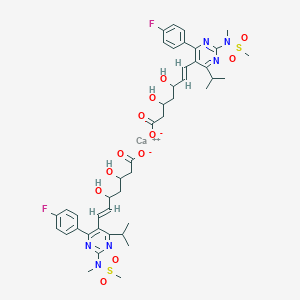
Tolterodina tartrato
Descripción general
Descripción
El tartrato de tolterodina es un antagonista del receptor muscarínico utilizado principalmente para tratar la vejiga hiperactiva con síntomas de frecuencia urinaria, urgencia e incontinencia . Es un agente antimuscarínico de amina terciaria sintética que funciona bloqueando los receptores muscarínicos en la vejiga, lo que reduce las contracciones de la vejiga .
Aplicaciones Científicas De Investigación
El tartrato de tolterodina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El tartrato de tolterodina ejerce sus efectos bloqueando los receptores muscarínicos en la vejiga, específicamente los subtipos M2 y M3 . Esta inhibición reduce las contracciones de la vejiga y alivia los síntomas de la vejiga hiperactiva. Después de la administración oral, la tolterodina se metaboliza en el hígado para formar el derivado 5-hidroximetil, que también exhibe actividad antimuscarínica .
Análisis Bioquímico
Biochemical Properties
Tolterodine tartrate acts on M2 and M3 subtypes of muscarinic receptors . These receptors are a type of G protein-coupled receptors that are involved in various intracellular signaling pathways. The interaction between tolterodine tartrate and these receptors is competitive, meaning that it competes with acetylcholine, the natural ligand for these receptors, for binding .
Cellular Effects
Tolterodine tartrate has a pronounced effect on bladder function . It increases residual urine, reflecting an incomplete emptying of the bladder, and decreases detrusor pressure . These findings are consistent with an antimuscarinic action on the lower urinary tract .
Molecular Mechanism
The molecular mechanism of action of tolterodine tartrate involves its role as a competitive antagonist of acetylcholine at postganglionic muscarinic receptors . This means that it competes with acetylcholine for binding to these receptors, thereby inhibiting the action of acetylcholine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tolterodine tartrate can change over time. For example, it has been reported that the drug’s effects on urinary bladder contraction and salivation, which are mediated via cholinergic muscarinic receptors, can be observed at 1 and 5 hours after a single dose .
Dosage Effects in Animal Models
The effects of tolterodine tartrate can vary with different dosages in animal models . For example, in a study with rabbits, it was found that the drug’s effects on urinary bladder contraction and salivation could be observed at different levels depending on the dosage .
Metabolic Pathways
Tolterodine tartrate is extensively metabolized by the liver following oral dosing . The primary metabolic route involves the oxidation of the 5-methyl group, which is mediated by the cytochrome P450 2D6 (CYP2D6), leading to the formation of a pharmacologically active 5-hydroxymethyl metabolite .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
El tartrato de tolterodina se puede sintetizar mediante un proceso de varios pasos. La síntesis generalmente implica los siguientes pasos:
Formación del Intermediario: La síntesis comienza con la reacción de 4-metilfenol con 3-cloropropilamina para formar 4-metilfenil-3-cloropropilamina.
Alquilación: El intermedio se alquila luego con diisopropilamina para formar la tolterodina deseada.
Formación de la Sal de Tartrato: Finalmente, la tolterodina se hace reaccionar con ácido tartárico para formar tartrato de tolterodina.
Métodos de Producción Industrial
En entornos industriales, la producción de tartrato de tolterodina implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, el pH y el tiempo de reacción durante los procesos de síntesis y purificación .
Análisis De Reacciones Químicas
Tipos de Reacciones
El tartrato de tolterodina experimenta varios tipos de reacciones químicas, que incluyen:
Reducción: Aunque menos comunes, las reacciones de reducción también pueden ocurrir en condiciones específicas.
Sustitución: El tartrato de tolterodina puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.
Reactivos y Condiciones Comunes
Sustitución: Los nucleófilos fuertes como los iones hidróxido pueden facilitar las reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados y sustituidos del tartrato de tolterodina .
Comparación Con Compuestos Similares
Compuestos Similares
Oxibutinina: Otro antagonista del receptor muscarínico utilizado para tratar la vejiga hiperactiva.
Solifenacina: Un antagonista selectivo del receptor muscarínico con efectos terapéuticos similares.
Trospio: Otro agente antimuscarínico utilizado para la incontinencia urinaria y la vejiga hiperactiva.
Unicidad
El tartrato de tolterodina es único en su orientación específica de los receptores muscarínicos en la vejiga, lo que lleva a menos efectos secundarios en comparación con otros agentes antimuscarínicos . Su formulación de liberación prolongada proporciona efectos terapéuticos sostenidos, lo que lo convierte en una opción preferida para muchos pacientes .
Propiedades
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t20-;1-,2-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHNMSJGYKMTRB-KXYUELECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924972 | |
| Record name | (R)-Tolterodine L-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80924972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209747-05-7, 124937-52-6 | |
| Record name | (R)-Tolterodine L-tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209747-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolterodine tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124937-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolterodine tartrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Tolterodine L-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80924972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-(R)-3-(2-Hydroxy-5-methylphenyl)-N,N-diisopropyl-3-phenyl-propylamine L-Tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLTERODINE TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T619TQR3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














